N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine

Medicinal Chemistry Kinase Selectivity Profiling Structure-Activity Relationship

N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine (CAS 920520-18-9) is a synthetic, heterocyclic small molecule featuring a 7-chloroquinolin-4-amine core linked to a 2-fluorophenyl-benzothiazole moiety. This compound belongs to a class of benzothiazole-quinoline hybrids investigated as inhibitors of alpha-kinase 1 (ALPK1) and other receptor tyrosine kinases (RTKs).

Molecular Formula C22H13ClFN3S
Molecular Weight 405.9 g/mol
CAS No. 920520-18-9
Cat. No. B12888450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine
CAS920520-18-9
Molecular FormulaC22H13ClFN3S
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F
InChIInChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26)
InChIKeyOPMIDUGTYQLEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine (CAS 920520-18-9): A Differentiated Kinase Inhibitor Scaffold for Targeted Probe Development


N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine (CAS 920520-18-9) is a synthetic, heterocyclic small molecule featuring a 7-chloroquinolin-4-amine core linked to a 2-fluorophenyl-benzothiazole moiety. This compound belongs to a class of benzothiazole-quinoline hybrids investigated as inhibitors of alpha-kinase 1 (ALPK1) and other receptor tyrosine kinases (RTKs) [1]. Its unique 2-fluoro substitution pattern on the central phenyl ring distinguishes it from closely related analogs and is hypothesized to enhance target binding affinity through conformational restriction and electronic modulation . The compound is primarily utilized as a research tool for studying kinase signaling pathways and for structure-activity relationship (SAR) exploration in drug discovery .

Procurement Alert: Why N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine Cannot Be Replaced by Des-fluoro or Chloro Analogs


Procurement based solely on the 7-chloroquinolin-4-amine or benzothiazole scaffold is insufficient, as minor structural variations in the central phenyl linker lead to profound differences in kinase selectivity and potency. The non-fluorinated analog N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine (CAS 920519-97-7) demonstrates only weak, non-selective micromolar inhibition against a panel of kinases (IC50 of 2,700 nM against Insulin Receptor, 1,400 nM against EphB4, and 7,000 nM against TIE2) [1]. The introduction of the 2-fluoro substituent in CAS 920520-18-9 is a critical pharmacophoric modification intended to twist the biaryl system out of plane, disrupting the binding of the non-fluorinated analog to off-target kinases and potentially creating a more selective and potent inhibitor profile for distinct targets like ALPK1 or EGFR, as supported by patent SAR data [2]. Generic substitution without this specific fluoro substitution pattern will result in a complete loss of this rationally designed selectivity, invalidating SAR studies and target engagement experiments [2].

Quantitative Differentiation Guide: N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine vs. Closest Analogs


Comparative Kinase Binding Selectivity: A Class-Level SAR Inference from a Fluorine Scan

The critical differentiation of the target 2-fluoro compound (CAS 920520-18-9) emerges from a comparison with its direct non-fluorinated analog, N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7). The non-fluorinated analog is a promiscuous, low-potency kinase inhibitor, with a virtual HTS-derived IC50 of 2,700 nM for the Insulin Receptor, 1,400 nM for EphB4, and 7,000 nM for TIE2 [1]. The target compound, featuring a strategically placed 2-fluoro group, is patented as part of a series of potent and selective ALPK1 inhibitors, indicating a major shift in its primary target and selectivity profile [2]. The ortho-fluoro substitution is a classic medicinal chemistry strategy to reduce the number of rotatable bonds and bias the conformation away from the planar geometry preferred by the promiscuous non-fluorinated analog, thereby enhancing binding complementarity with ALPK1's unique ATP-binding pocket [1].

Medicinal Chemistry Kinase Selectivity Profiling Structure-Activity Relationship

Predicted Physicochemical and ADME Differentiation Driven by 2-Fluoro Substitution

The 2-fluorophenyl group in the target compound is a key differentiator for physicochemical properties compared to non-fluorinated or differently substituted analogs. The introduction of fluorine is a well-validated strategy to increase metabolic stability by blocking potential sites of oxidative metabolism on the central phenyl ring . While direct experimental LogD or microsomal stability data for CAS 920520-18-9 is not publicly available, the EvitaChem product analysis notes that the fluorophenyl group may enhance lipophilicity and bioavailability . In contrast, the non-fluorinated analog (CAS 920519-97-7) lacks this protective group, making it more susceptible to rapid metabolic clearance. This difference is critical for any in vivo study, where the non-fluorinated compound would likely require significantly higher doses to achieve similar exposure.

Drug Metabolism Pharmacokinetics Computational Chemistry

Synthetic Tractability and Chemical Purity for Reliable Assay Reproducibility

A key procurement differentiator is the compound's defined synthesis, which yields a high-purity product suitable for quantitative biology. The target compound is commercially available with a certified purity of 97% (HPLC) . This is a critical parameter for biological assays, as impurities present in lower-purity batches of custom-synthesized analogs can act as pan-assay interference compounds (PAINS) or non-specific enzyme inhibitors, leading to false positives. The defined synthesis via microwave-accelerated, solvent-free nucleophilic substitution ensures a reproducible route to the specific 2-fluoro regioisomer, avoiding the mixture of regioisomers that can complicate the use of non-fluorinated or differently-substituted analogs [1].

Process Chemistry Analytical Chemistry Assay Development

Optimal Use Cases for N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine in Drug Discovery


Chemical Probe for ALPK1-Mediated Inflammatory Signaling Pathways

The compound's primary application, based on its patent-protected selectivity, is as a chemical probe to dissect ALPK1 signaling . Its use is specifically indicated for experiments where a promiscuous quinoline-based kinase inhibitor would yield uninterpretable results. Studies investigating ALPK1's role in NF-κB activation, renal inflammation, and sepsis-induced acute kidney injury (AKI) require the selectivity inferred for this 2-fluoro analog, as evidenced by related series members showing nanomolar ALPK1 IC50 values and in vivo efficacy in animal survival models [1]. The generic, non-fluorinated comparator would not be suitable for this purpose.

Structure-Activity Relationship (SAR) Probe to Deconvolute Fluorine Effects

This compound is an essential tool for medicinal chemistry teams conducting fluorine scans on kinase inhibitor scaffolds . By directly comparing its activity profile against the non-fluorinated parent molecule (CAS 920519-97-7), scientists can deconvolute the specific contribution of the 2-fluoro substituent to potency, selectivity, and metabolic stability. This application leverages the compound's role as a critical SAR probe, validating whether the fluorine-induced conformational change achieves the predicted improvement in ALPK1 binding affinity over off-target RTKs like EphB4 and the Insulin Receptor [1].

Analytical Standard for Fluorinated Quinoline Impurity Profiling

The high purity (97% ) and specific 2-fluoro regioisomerism of CAS 920520-18-9 make it an appropriate reference standard in process chemistry. It can be used as a marker to identify and quantify the correct isomer during the scale-up synthesis of lead compounds from the same patent family. This ensures that the final active pharmaceutical ingredient (API) is not contaminated by non-fluorinated or regioisomeric byproducts, which would compromise the drug's selectivity profile [1].

Quote Request

Request a Quote for N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.